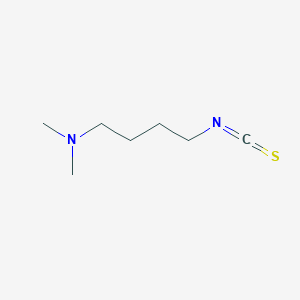

4-Isothiocyanato-N,N-dimethylbutan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

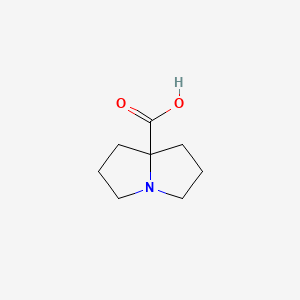

4-Isothiocyanato-N,N-dimethylbutan-1-amine (4-ITC) is an organic compound belonging to the class of isothiocyanates. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. It is also a useful model compound for studying the properties and reactivity of isothiocyanates.

Scientific Research Applications

Synthesis and Catalysis

4-Isothiocyanato-N,N-dimethylbutan-1-amine and its derivatives have been studied for their roles in synthetic chemistry, particularly in the synthesis of isothiocyanates. Haojie et al. (2021) demonstrated the synthesis of various isothiocyanates using primary amines and CS2, highlighting the versatility of these compounds in organic synthesis (Haojie et al., 2021). Zhu and Li (2021) developed an efficient method for synthesizing isothiocyanates, showcasing the compound's potential in industrial applications (Zhu & Li, 2021).

Chromatography and Detection

In the field of chromatography and detection, Mahachi et al. (1984) investigated aromatic isothiocyanates, including derivatives of this compound, as precolumn derivatizing agents for electrochemical detection of amines and amino acids (Mahachi, Carlson, & Poe, 1984).

Photochemistry and Fluorescence

The compound's derivatives have been explored in photochemical studies. Yang et al. (2002) reported on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, indicating potential applications in fluorescence-based technologies (Yang, Chiou, & Liau, 2002).

Protein Microsequencing

L'italien and Kent (1984) introduced a novel class of isothiocyanates for protein microsequencing. These compounds significantly enhance the detectability of modified phenylthiohydantoin-amino acids, suggesting their utility in protein research (L'italien & Kent, 1984).

Organic Synthesis

In organic synthesis, D’hooghe et al. (2009) utilized a derivative of this compound in a one-pot synthesis process, demonstrating its role in creating novel organic compounds (D’hooghe, Van Driessche, & Kimpe, 2009).

Safety-Catch Linkers in Solid Phase Synthesis

Davies et al. (2008) developed a N-benzyl-4-amino-2,2-dimethylbutanoic acid-based system, an oxidatively activated safety catch linker for solid phase synthesis. This innovation highlights the compound's role in facilitating complex chemical syntheses (Davies et al., 2008).

Future Directions

Properties

IUPAC Name |

4-isothiocyanato-N,N-dimethylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-9(2)6-4-3-5-8-7-10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOLPRDFESLZPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448395 |

Source

|

| Record name | 4-Isothiocyanato-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507231-28-9 |

Source

|

| Record name | 4-Isothiocyanato-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)